molecular formula C11H8N4 B2469283 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 71766-33-1

2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2469283
CAS No.: 71766-33-1
M. Wt: 196.213
InChI Key: NBPQDODRGWLFQS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . The compound’s mode of action is similar to that of other azole antifungals, such as ketoconazole, miconazole, and clotrimazole .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway. By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol intermediates, causing membrane dysfunction and ultimately, cell death .

Pharmacokinetics

Preliminary admet (absorption, distribution, metabolism, excretion, and toxicity) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of the compound’s action is the inhibition of fungal growth. It exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . The compound shows minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .

Action Environment

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, pyridine is known to be highly flammable and can cause skin and eye irritation .

Future Directions

The development of new synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is an important area of research . The design and development of novel chemotherapeutic agents to combat the emergence and increasing prevalence of resistant pathogens is also a critical need .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with glyoxal in the presence of an acid catalyst, leading to the formation of the imidazo[4,5-b]pyridine core . Another approach involves the use of 2-cyanopyridine and an aldehyde under basic conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to its fused ring system that combines the properties of both pyridine and imidazole. This structure imparts distinct electronic and steric characteristics, making it a valuable scaffold in drug design and material science .

Properties

IUPAC Name

2-pyridin-3-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-3-8(7-12-5-1)10-14-9-4-2-6-13-11(9)15-10/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPQDODRGWLFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,3-diaminopyridine (1.1 g, 10 mmol) and nicotinic acid (1.23 g, 10 mmol) in polyphosphoric acid (15 mL) was heated at 160° C. for 4 hours and poured into 150 mLs of water. The pH was adjusted to pH 8 with NH4OH with cooling. The precipitate was filtered and air dried. Recrystallization from EtOH to give 1.3 g of product (66%), m.p.=133°-135° C. Anal. Calcd. for: C, 67.34; H, 4.11, N, 28.36. Found: C, 67.21; H, 4.04; N, 28.11.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
66%

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